Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate
Description
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate is a synthetic organic compound featuring a methyl benzoate backbone modified with an acetamido linker and a phenylsulfonyl-piperidine moiety. This structure combines a lipophilic benzoate ester, a polar sulfonamide group, and a conformationally flexible piperidine ring, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
methyl 2-[[2-[1-(benzenesulfonyl)piperidin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)18-12-5-6-13-19(18)22-20(24)15-16-9-7-8-14-23(16)29(26,27)17-10-3-2-4-11-17/h2-6,10-13,16H,7-9,14-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRUIDEFCGXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylsulfonyl chloride in the presence of a base.
Acetamido Group Addition: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity to certain biological targets, while the benzoate ester can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its phenylsulfonyl-piperidine substituent, distinguishing it from related benzoate derivatives. Below is a comparative analysis with structurally or functionally similar compounds:
Key Differences and Implications
Phenylsulfonyl vs. This could translate to higher selectivity in polymerase inhibition . The piperidine ring introduces conformational flexibility, possibly improving membrane permeability relative to CI-39’s rigid indole structure.
Phenylsulfonyl vs. Fluorophenyl ( Analogues):
- Fluorophenyl-containing compounds (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate) exhibit increased lipophilicity and metabolic resistance due to fluorine’s electronegativity. In contrast, the phenylsulfonyl group may reduce blood-brain barrier penetration, limiting CNS applications but favoring peripheral targets .
Sulfonamide vs. Sulfonylurea (Bensulfuron-methyl):
- The target’s sulfonamide group is distinct from sulfonylureas in herbicides (e.g., bensulfuron-methyl). Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while sulfonamides are more commonly associated with antibacterial or protease inhibitory activity in pharmaceuticals. This highlights divergent applications despite shared benzoate/sulfonyl motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
